molecular formula C8H6N2O4 B2429245 Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate CAS No. 2122425-64-1

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate

Cat. No.: B2429245
CAS No.: 2122425-64-1
M. Wt: 194.146
InChI Key: JRAATZVJDPTZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The Inchi Code for a similar compound, “methyl 2-oxo-2,3-dihydro [1,3]oxazolo [4,5-b]pyridine-6-carboxylate”, is 1S/C8H6N2O4/c1-13-7 (11)4-2-5-6 (9-3-4)10-8 (12)14-5/h2-3H,1H3, (H,9,10,12) . This code provides information about the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate is involved in various synthesis processes. For instance, it has been used in the preparation of 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione, which shows the capability of transforming into corresponding thioureas upon reaction with amines (Davidkov & Simov, 1981).
  • The compound has been instrumental in high-pressure carbonation processes of substituted 3-pyridinols, leading to the creation of pyridine carboxylic acids (Mutterer & Weis, 1976).
  • It also plays a role in the synthesis of novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives, showcasing its versatility in creating diverse heterocyclic compounds (Kumar & Mashelkar, 2008).

Photophysical Properties and Applications

  • The compound has been used in the development of oxazolo-[5,4-b]pyridin-2(1H)-ones, leading to the discovery of effective phosphors with high quantum yields. This finding is significant in the study of UV and luminescence spectroscopy (Shatsauskas et al., 2019).

Catalysis and Reaction Studies

  • Research has shown its use in palladium-catalyzed C-2 arylation processes, demonstrating its compatibility with various aryl halides and its ability to proceed efficiently even at low temperatures (Zhuravlev, 2006).

Heterocyclic Compound Synthesis

  • It is crucial in the synthesis of heterocyclic compounds like oxazolo[4,5-b]pyridines and oxazolo[5,4-b]pyridines, contributing to the field of medicinal chemistry and the creation of nonacidic anti-inflammatory agents (Clark et al., 1978).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For “methyl 2-oxo-2H,3H- [1,3]oxazolo [4,5-b]pyridine-6-carboxylate”, the safety information includes hazard statements H302,H315,H319,H335 and precautionary statements P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P403+P233,P405,P501 .

Properties

IUPAC Name

methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-13-7(11)4-2-3-9-6-5(4)14-8(12)10-6/h2-3H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAATZVJDPTZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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